

"Ethyl 7-bromo-1H-indole-2-carboxylate chemical properties"

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>Ethyl 7-bromo-1H-indole-2-carboxylate</i> |
| Cat. No.: | B091832 |

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An In-Depth Technical Guide to **Ethyl 7-bromo-1H-indole-2-carboxylate**: Properties, Synthesis, and Applications

Introduction

Ethyl 7-bromo-1H-indole-2-carboxylate is a halogenated derivative of the indole heterocyclic system, a core structure in a vast number of natural products and pharmaceuticals.^{[1][2]} Its strategic importance in modern chemical research and development stems from its utility as a versatile building block. The indole nucleus itself is a privileged scaffold in medicinal chemistry, forming the basis for drugs targeting a wide array of conditions, including cancer, inflammation, and neurological disorders.^{[1][3][4][5][6]}

This technical guide provides a comprehensive overview of **Ethyl 7-bromo-1H-indole-2-carboxylate**, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical and spectroscopic properties, provide detailed protocols for its synthesis and purification, and explore its reactivity and strategic applications, particularly in the realm of palladium-catalyzed cross-coupling reactions which are central to modern drug discovery.^[7] The presence of the bromine atom at the C7-position provides a crucial reactive handle, enabling chemists to introduce molecular diversity and construct complex molecular architectures.^{[4][8]}

Part 1: Physicochemical and Spectroscopic Profile

Precise characterization of a chemical compound is fundamental to its application in research. The identity, purity, and structural integrity of **Ethyl 7-bromo-1H-indole-2-carboxylate** are established through a combination of physical measurements and spectroscopic analysis.

Core Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. These properties are essential for handling, storage, and regulatory compliance.

| Property | Value | Reference(s) |
|--------------------|---|--------------|
| CAS Number | 16732-69-7 | [4][9][10] |
| Molecular Formula | C ₁₁ H ₁₀ BrNO ₂ | [4][10][11] |
| Molecular Weight | 268.11 g/mol | [4][10][12] |
| Appearance | White to off-white powder/solid | [4][10] |
| Melting Point | 85-86 °C | [13] |
| IUPAC Name | ethyl 7-bromo-1H-indole-2-carboxylate | [5] |
| Storage Conditions | Store at 0-8 °C, protected from light | [4] |

Spectroscopic Analysis

Spectroscopic methods provide an unambiguous fingerprint of the molecule, confirming its structure and purity. While a complete, published spectrum for this specific compound is not readily available, its features can be reliably predicted based on well-established principles and data from analogous structures.[14][15][16]

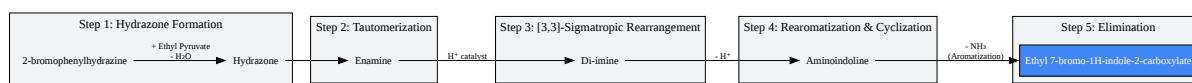
| Technique | Expected Features |
|---------------------|---|
| Mass Spec (ESI+) | The positive-ion electrospray mass spectrum will show a prominent molecular ion peak cluster corresponding to $[M+H]^+$ at m/z 268 and 270, reflecting the natural isotopic abundance of bromine (^{79}Br and ^{81}Br). The observed value is m/z = 268 $[M+H]^+$. ^[9] |
| ^1H NMR | δ ~8.5-9.5 ppm (broad singlet, 1H): N-H proton of the indole ring. δ ~7.5-7.8 ppm (doublet, 1H): Aromatic proton at C4. δ ~7.1-7.4 ppm (doublet, 1H): Aromatic proton at C6. δ ~7.0-7.2 ppm (triplet, 1H): Aromatic proton at C5. δ ~7.0 ppm (singlet, 1H): Proton at C3. δ ~4.4 ppm (quartet, 2H): -OCH ₂ - protons of the ethyl ester. δ ~1.4 ppm (triplet, 3H): -CH ₃ protons of the ethyl ester. |
| ^{13}C NMR | ~162 ppm: C=O of the ester. ~135-140 ppm: Quaternary carbons C7a and C2. ~115-130 ppm: Aromatic carbons C4, C5, C6, and C3a. ~105-115 ppm: C7 (attached to Br) and C3. ~61 ppm: -OCH ₂ - of the ethyl ester. ~14 ppm: -CH ₃ of the ethyl ester. |
| Infrared (IR) | ~3300-3400 cm ⁻¹ : N-H stretching vibration. ~1680-1710 cm ⁻¹ : C=O stretching of the α,β -unsaturated ester. ~1500-1600 cm ⁻¹ : C=C aromatic stretching. ~550-650 cm ⁻¹ : C-Br stretching. |

Part 2: Synthesis and Purification

The most common and efficient route to synthesize **Ethyl 7-bromo-1H-indole-2-carboxylate** is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, in this case, 2-bromophenylhydrazine and ethyl pyruvate, respectively.^[9]

Reaction Mechanism: Fischer Indole Synthesis

The mechanism involves the formation of a phenylhydrazone intermediate, followed by a[4][4]-sigmatropic rearrangement and subsequent elimination of ammonia to form the aromatic indole ring.



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Caption: Mechanism of the Fischer Indole Synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[9] The causality behind using an acid catalyst like p-toluenesulfonic acid (p-TsOH) is to facilitate both the initial hydrazone formation and the subsequent cyclization steps. The Dean-Stark apparatus is critical for removing water, which drives the equilibrium towards product formation.

- **Reagent Preparation:** In a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-bromophenylhydrazine (11.0 g) and p-toluenesulfonic acid monohydrate (550 mg) in toluene (200 mL).
- **Addition of Pyruvate:** Add ethyl pyruvate (6.74 mL) to the solution.
- **Initial Reflux:** Heat the mixture to reflux for 2 hours, collecting the water that forms in the Dean-Stark trap.
- **Catalyst Addition:** In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (44.75 g) in toluene (300 mL) and reflux it with a Dean-Stark trap for 2 hours to ensure it is anhydrous.

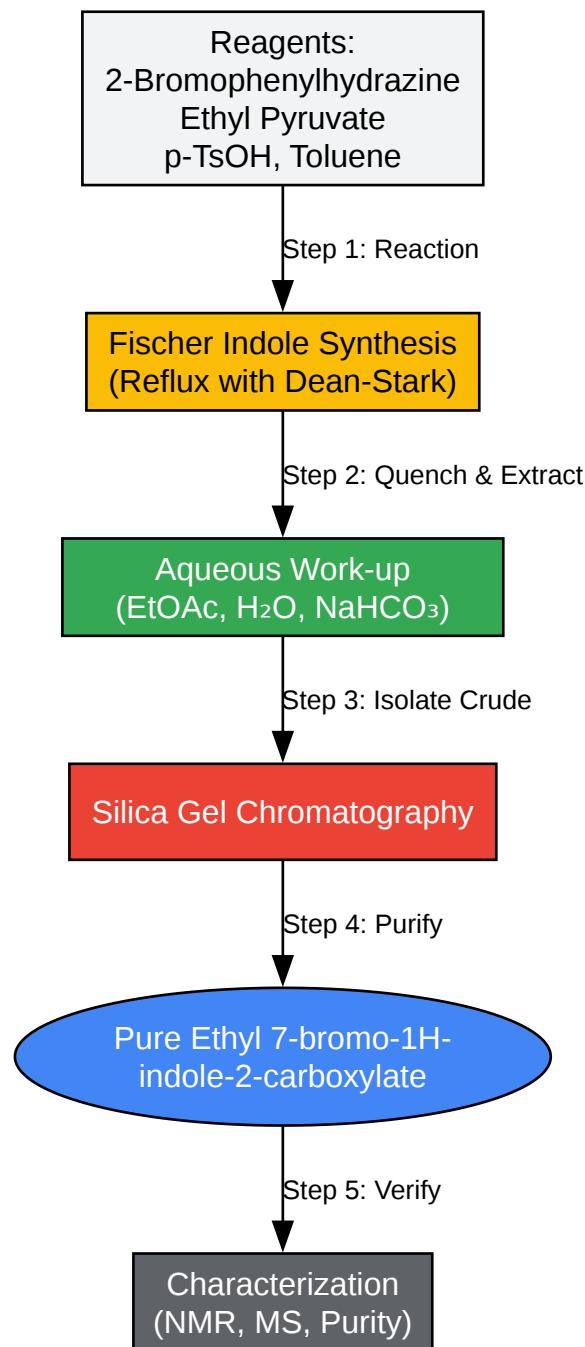
- Main Reaction: Cool the initial reaction mixture to 40°C and combine it with the anhydrous p-TsOH/toluene solution.
- Final Reflux: Heat the combined mixture to reflux and continue the reaction until starting material is consumed (monitor by TLC).
- Cooling: Once the reaction is complete, cool the flask to room temperature.

Detailed Protocol: Work-up and Purification

A meticulous work-up and purification sequence is essential to isolate the product in high purity, removing the acid catalyst and unreacted starting materials.

- Solvent Removal: Remove the toluene solvent under reduced pressure using a rotary evaporator.
- Extraction: Dissolve the resulting residue in ethyl acetate (200 mL). Transfer the solution to a separatory funnel.
- Aqueous Wash: Wash the organic layer sequentially with water (2 x 100 mL) and a saturated aqueous sodium bicarbonate solution (2 x 100 mL). The bicarbonate wash is crucial for neutralizing and removing the p-TsOH catalyst.
- Drying: Dry the organic phase over anhydrous magnesium sulfate.
- Decolorization: Add activated carbon to the solution, stir for 15 minutes, and then filter through a pad of diatomaceous earth. This step removes colored impurities. Repeat if necessary.[9]
- Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
- Chromatography: Purify the crude residue by silica gel column chromatography using a solvent mixture such as petroleum ether/dichloromethane (7:3) as the eluent.[9]
- Final Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield **Ethyl 7-bromo-1H-indole-2-carboxylate** as a solid (typical yield: ~47%).[9]

Overall Synthesis Workflow



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Caption: General workflow for synthesis and purification.

Part 3: Chemical Reactivity and Strategic Applications

The synthetic value of **Ethyl 7-bromo-1H-indole-2-carboxylate** lies in its capacity for further functionalization. The C7-bromo substituent is a versatile handle for introducing a wide range of chemical moieties through cross-coupling reactions, a cornerstone of modern synthetic chemistry.^{[3][4]}

Palladium-Catalyzed Cross-Coupling Reactions

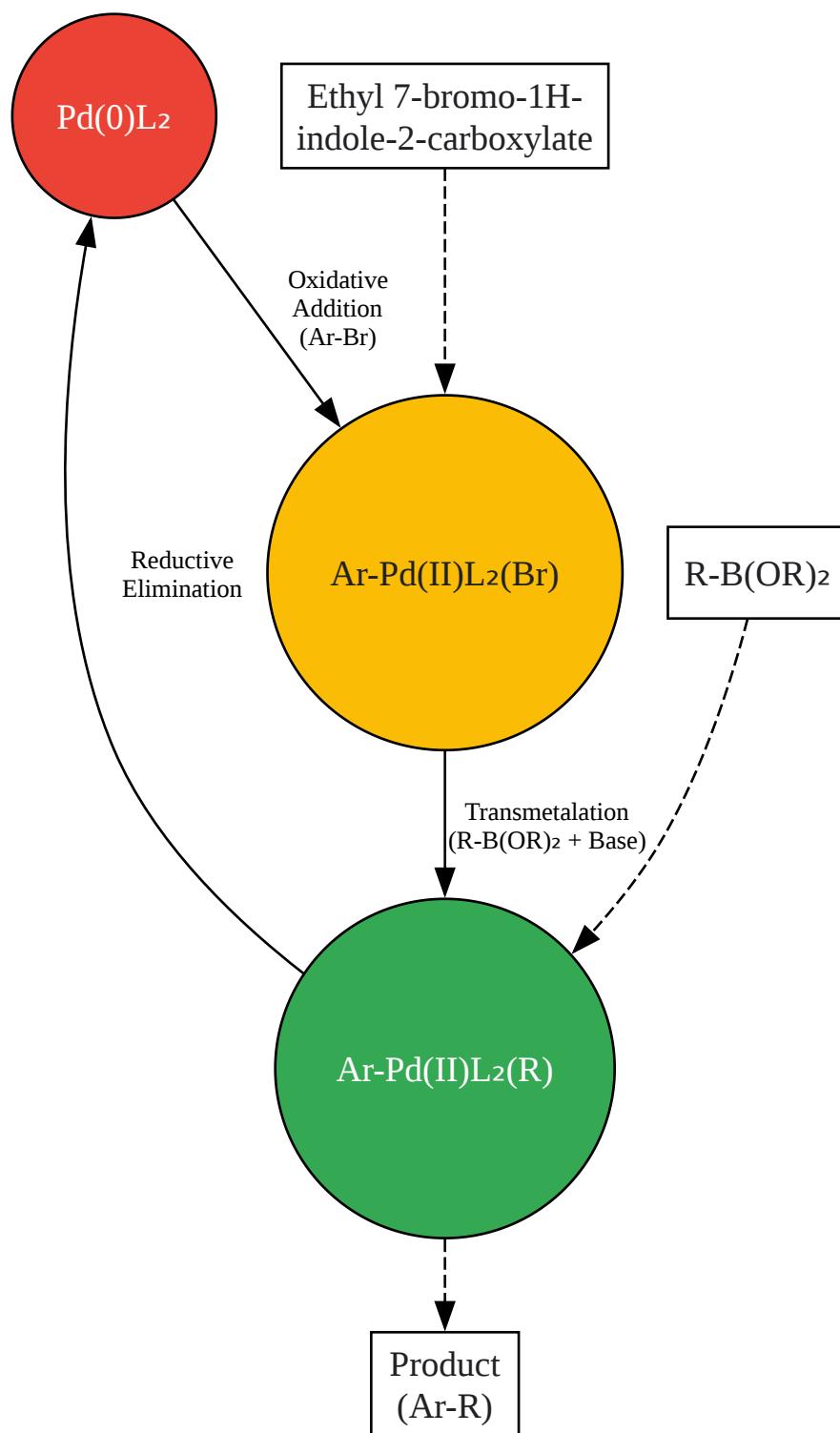
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.^{[7][17]} Bromoindoles are excellent substrates for these transformations, enabling the rapid diversification of the indole scaffold for structure-activity relationship (SAR) studies in drug discovery.^{[8][18]}

Common transformations include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (arylation, vinylation).
- Heck Coupling: Reaction with alkenes to form C-C bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Generalized Catalytic Cycle (Suzuki Coupling Example)

The mechanism for these reactions generally follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.



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